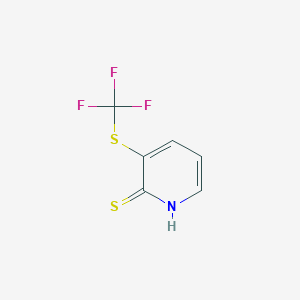

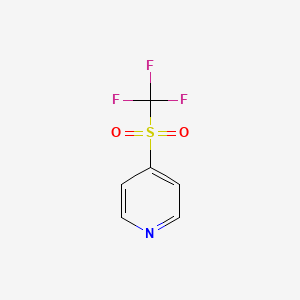

3-Trifluoromethylthio-2(1H)-pyridinethione, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

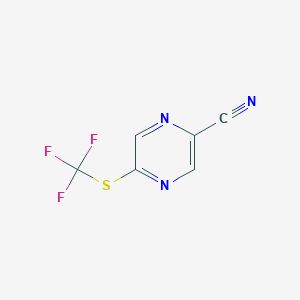

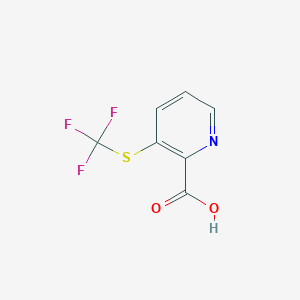

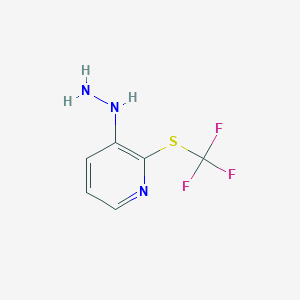

3-Trifluoromethylthio-2(1H)-pyridinethione, 95%, is a compound with the chemical formula C5H3F3S. It is a colorless, odorless, and volatile liquid with a melting point of -82°C and a boiling point of 135°C. It is a highly reactive compound and is used in a wide variety of industrial, scientific, and medical applications. It is also known as 3-trifluoromethylthio-2-pyridinethione or 3-TFMPT.

Applications De Recherche Scientifique

3-Trifluoromethylthio-2(1H)-pyridinethione, 95%, has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds such as quinolines, pyridines, and thiophenes. It has also been used as a catalyst for the oxidation of alcohols and amines. In addition, it has been used to synthesize a variety of compounds with potential therapeutic applications.

Mécanisme D'action

Target of Action

It’s known that trifluoromethylpyridines and their derivatives have been widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .

Mode of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives have been found to have significant applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .

Result of Action

The major use of tfmp derivatives is in the protection of crops from pests, suggesting they may have significant effects at the molecular and cellular level .

Action Environment

The wide use of tfmp derivatives in various industries suggests they may be relatively stable under a variety of environmental conditions .

Avantages Et Limitations Des Expériences En Laboratoire

3-Trifluoromethylthio-2(1H)-pyridinethione, 95%, has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used in a wide variety of chemical reactions. In addition, it is relatively inexpensive and readily available. However, it is a volatile liquid and must be handled with care. It is also highly toxic and must be handled in a well-ventilated area.

Orientations Futures

There are a number of potential future directions for the use of 3-trifluoromethylthio-2(1H)-pyridinethione, 95%. It could be used as a reagent in the synthesis of new organic compounds with potential therapeutic applications. It could also be used to develop new catalysts for chemical reactions. In addition, further research could be conducted to better understand its biochemical and physiological effects. Finally, it could be used in the development of new analytical techniques for the detection and quantification of various compounds.

Méthodes De Synthèse

3-Trifluoromethylthio-2(1H)-pyridinethione, 95%, can be synthesized by reacting 2-pyridinethiol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature and yields 3-trifluoromethylthio-2(1H)-pyridinethione, 95%.

Propriétés

IUPAC Name |

3-(trifluoromethylsulfanyl)-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBSDYIZNUWBKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Trifluoromethyl)thio)pyridine-2(1H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)

![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)